3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a crucial structure in the development of various therapeutic agents due to its biological activity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with cyclohexylamine. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles, such as solvent-free conditions and microwave irradiation, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloro-4-aminoquinoline derivatives
- Pyranoquinoline derivatives
Uniqueness: 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile stands out due to its unique combination of a chloro and cyclohexylamino group on the quinoline scaffold, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
88347-12-0 |
---|---|
Molecular Formula |
C16H16ClN3 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C16H16ClN3/c17-12-8-11-6-7-15(14(9-18)16(11)19-10-12)20-13-4-2-1-3-5-13/h6-8,10,13,20H,1-5H2 |
InChI Key |
CINVXALROPHFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.